molecular formula C8H14F2N4 B1489186 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine CAS No. 1995245-35-6

1-(2-Azidoethyl)-4-(difluoromethyl)piperidine

Cat. No.: B1489186
CAS No.: 1995245-35-6
M. Wt: 204.22 g/mol
InChI Key: NDBAYZWBCQZEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-4-(difluoromethyl)piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azidoethyl group attached to a piperidine ring, which is further substituted with a difluoromethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with 4-(difluoromethyl)piperidine and introduce the azidoethyl group through nucleophilic substitution reactions. The azidoethyl group can be introduced using azidoethyl halides or azidoethylating agents under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine can undergo various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, or transition metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso or nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Azidoethyl)-4-(difluoromethyl)piperidine has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemicals.

Comparison with Similar Compounds

1-(2-Azidoethyl)-4-(difluoromethyl)piperidine is unique due to its combination of functional groups. Similar compounds include:

  • 1-(2-Azidoethyl)piperidine: Lacks the difluoromethyl group.

  • 4-(Difluoromethyl)piperidine: Lacks the azidoethyl group.

  • 1-(2-Azidoethyl)-4-methylpiperidine: Similar structure but with a methyl group instead of difluoromethyl.

Properties

IUPAC Name

1-(2-azidoethyl)-4-(difluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N4/c9-8(10)7-1-4-14(5-2-7)6-3-12-13-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBAYZWBCQZEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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